molecular formula C11H13NO B1530251 (4-(But-3-yn-1-yloxy)phenyl)methanamine CAS No. 1178063-88-1

(4-(But-3-yn-1-yloxy)phenyl)methanamine

Cat. No. B1530251
CAS RN: 1178063-88-1
M. Wt: 175.23 g/mol
InChI Key: ZDLLWHYUXMZCBK-UHFFFAOYSA-N
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Description

“(4-(But-3-yn-1-yloxy)phenyl)methanamine” is a compound that has gained significant attention within various fields of research and industries due to its unique physical and chemical properties, potential implications, and biological properties. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .


Molecular Structure Analysis

The InChI code for “(4-(But-3-yn-1-yloxy)phenyl)methanamine” is 1S/C11H13NO/c1-2-3-8-13-11-6-4-10 (9-12)5-7-11/h1,4-7H,3,8-9,12H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“(4-(But-3-yn-1-yloxy)phenyl)methanamine” has a molecular weight of 175.23 . More detailed physical and chemical properties might be found in specific scientific literature or databases.

Scientific Research Applications

Catalytic Applications

Research has demonstrated the use of related compounds in catalysis, such as in efficient transfer hydrogenation reactions. Quinazoline-based ruthenium complexes, derived from related phenylmethanamine structures, have shown excellent catalytic activity and high turnovers in hydrogenation processes, indicating potential applications in synthetic chemistry and industrial processes (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes containing phenylmethanamine ligands have been investigated for their photocytotoxic properties and cellular imaging capabilities. These complexes have demonstrated unprecedented photocytotoxicity under red light, indicating potential for cancer therapy through photoactivated cell death mechanisms. Additionally, their ability to be ingested by cells suggests applications in cellular imaging (Basu et al., 2014).

Antimicrobial Activities

A novel series of quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from compounds structurally related to phenylmethanamines, have shown moderate to very good antibacterial and antifungal activities against pathogenic strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Thomas et al., 2010).

Synthesis of Novel Materials

Research into poly(keto ether ether amide)s using a new diamine precursor containing keto and ether groups, derived from related phenylmethanamine structures, has led to the development of materials with high thermal stability and enhanced solubility. These materials show promise in various applications, including advanced technologies and materials science (Sabbaghian et al., 2015).

Drug Delivery Systems

A novel diamine was synthesized for use in polyurethane-urea elastomers for drug delivery, demonstrating stimuli-responsive behavior. This research shows how modifications in chemical structure can influence drug release kinetics, offering potential for targeted drug delivery systems (Shoaib et al., 2017).

properties

IUPAC Name

(4-but-3-ynoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLLWHYUXMZCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(But-3-yn-1-yloxy)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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